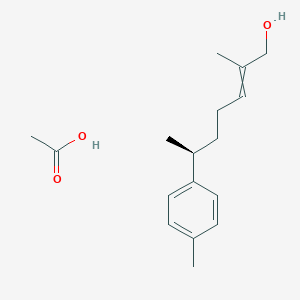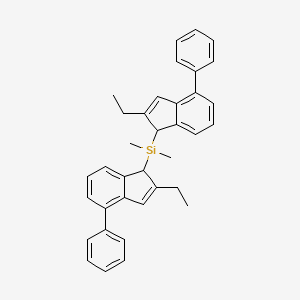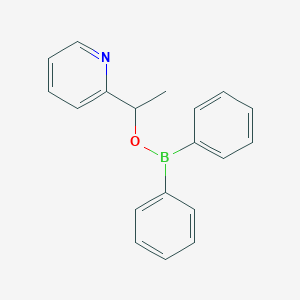
15,17-Dimethyltritetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,17-Dimethyltritetracontane is a long-chain hydrocarbon with the molecular formula C₄₅H₉₂. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15,17-Dimethyltritetracontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller alkanes. These processes are conducted in large-scale reactors under controlled temperatures and pressures to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
15,17-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation.
Substitution: Halogenation is a common substitution reaction where halogens such as chlorine or bromine replace hydrogen atoms in the presence of UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium or platinum.
Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
15,17-Dimethyltritetracontane finds applications in various fields:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.
Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mécanisme D'action
The mechanism of action of 15,17-Dimethyltritetracontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tritetracontane (C₄₃H₈₈): A similar long-chain alkane with two fewer carbon atoms.
13,17-Dimethyltritetracontane (C₄₅H₉₂): Another isomer with methyl groups at different positions.
Hexatriacontane (C₃₆H₇₄): A shorter alkane with a similar structure.
Uniqueness
15,17-Dimethyltritetracontane is unique due to its specific methyl group positioning, which can influence its physical properties and reactivity compared to other long-chain alkanes. This structural uniqueness makes it valuable in specialized applications where precise molecular characteristics are required.
Propriétés
Numéro CAS |
185038-04-4 |
|---|---|
Formule moléculaire |
C45H92 |
Poids moléculaire |
633.2 g/mol |
Nom IUPAC |
15,17-dimethyltritetracontane |
InChI |
InChI=1S/C45H92/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-45(4)43-44(3)41-39-37-35-33-31-18-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3 |
Clé InChI |
VXTZFFHFIXNNPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)







phosphanium perchlorate](/img/structure/B14263295.png)

![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
